molecular formula C6H10O2S B1425413 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid CAS No. 1490361-40-4

1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid

Cat. No. B1425413
M. Wt: 146.21 g/mol
InChI Key: JCUIHVDCEXBRMM-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative . Its IUPAC name is 1-(ethylsulfanyl)cyclopropanecarboxylic acid . It has a molecular weight of 146.21 .


Molecular Structure Analysis

The InChI code for 1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is 1S/C6H10O2S/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is a liquid at room temperature . It is stored at 4 degrees Celsius .

Scientific Research Applications

Ethylene Precursor in Higher Plants

1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a major ethylene precursor in plants. Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, confirming its natural occurrence in wilted wheat leaves through gas chromatography-mass spectrometry (Hoffman, Yang, & McKeon, 1982).

Assay for Ethylene Precursor

Lizada and Yang (1979) developed a simple, rapid, and sensitive method for quantitatively determining ACC. This assay involves the liberation of ethylene from ACC with NaOCl in the presence of Hg 2+ and can detect as little as 5 pmol of ACC (Lizada & Yang, 1979).

Ethylene Precursor as a Signaling Molecule

Li, Mou, Van de Poel, and Chang (2021) discussed the role of ACC as a signaling molecule in seed plants, highlighting its importance in plant growth and development. They proposed that ACC may have functioned as a signal before its role as an ethylene precursor in seed plants (Li, Mou, Van de Poel, & Chang, 2021).

Divergent Synthesis for Drug Discovery

Stephen J Chawner (2017) emphasized the importance of cyclopropanes in medicinal chemistry. Using a bifunctional cyclopropane precursor, a diverse collection of cyclopropane-containing compounds was synthesized for drug discovery (Chawner, 2017).

Updated Methodology for Ethylene Biosynthesis Analysis

Bulens et al. (2011) provided an updated, integrated set of protocols for analyzing ethylene biosynthesis, including the measurement of 1-aminocyclopropane-1-carboxylic acid and its conjugates (Bulens et al., 2011).

Ethylene-Independent Role of ACC

Polko and Kieber (2019) reviewed the signaling role of ACC independent of ethylene biosynthesis, highlighting its involvement in plant development and pathogen virulence (Polko & Kieber, 2019).

properties

IUPAC Name

1-ethylsulfanylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUIHVDCEXBRMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Ethylsulfanyl)cyclopropane-1-carboxylic acid

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